

Inter-laboratory Validation of Ivabradine Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Ivabradine, a medication used for the symptomatic management of stable angina pectoris and heart failure.^{[1][2]} The data presented is compiled from multiple independent validation studies, offering a comprehensive overview of assay performance across different laboratories and methodologies. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Quantitative Performance of Ivabradine Quantification Assays

The following tables summarize the validation parameters for different analytical techniques used to quantify Ivabradine in various matrices. The key performance indicators include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Linearity Range (µg/mL)	Accuracy		Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)	Matrix	Reference
	(% Recovery)	(%)					
4.2 - 31.6	Within ICH guidelines	< 2% (Intra-day & Inter-day)		0.06	0.2	Solid Dosage Form	[2]
10 - 50	98 - 102%	< 2%		0.0036	0.0109	Tablets	[3]
30 - 210	98.55 - 99.00%	< 2% (Intra-day & Inter-day)	Not Reported	Not Reported	Not Reported	Tablets	[4][5]
2 - 16	Within ICH guidelines	Not Reported	Not Reported	Not Reported	Not Reported	Pure and Formulation	[6]
2 - 10	Not Reported	Within acceptance criteria	Not Reported	Not Reported	Not Reported	Synthetic Mixture	[7]
20 - 80	99.48%	< 2%		2.47	7.48	Bulk and Formulation	[8]
80 - 120	Not Reported	Not Reported	Not Reported	Not Reported	Not Specified		[9]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

Linearity Range (ng/mL)	Accuracy (% Bias)	Precision (%RSD)	LOQ (ng/mL)	Matrix	Reference
1 - 500	Within $\pm 20\%$	< 15%	1	Human Plasma	[10]
0.1 - 1.5	99.71 - 100.3%	0.048 - 12.68% (Intra-day & Inter-day)	Not Reported	Rat Plasma	[11]
0.49 - 49.30	Not Reported	Not Reported	Not Reported	Human Plasma	[12]
0.1013 - 101.3	Within $\pm 15\%$	< 15%	Not Reported	Human Plasma	[13]
10.13 - 6078	Within $\pm 15\%$	< 15%	Not Reported	Human Urine	[13]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods

Linearity Range (ng/band)	Accuracy (% Recovery)	Precision (%RSD)	LOD (ng/band)	LOQ (ng/band)	Detection Mode	Reference
50.0 - 600.0	Within ICH guidelines	Within ICH guidelines	Not Reported	Not Reported	UV Absorbance	[14]
18.0 - 400.0	Within ICH guidelines	Within ICH guidelines	Not Reported	Not Reported	Fluorescence	[14]

Experimental Protocols

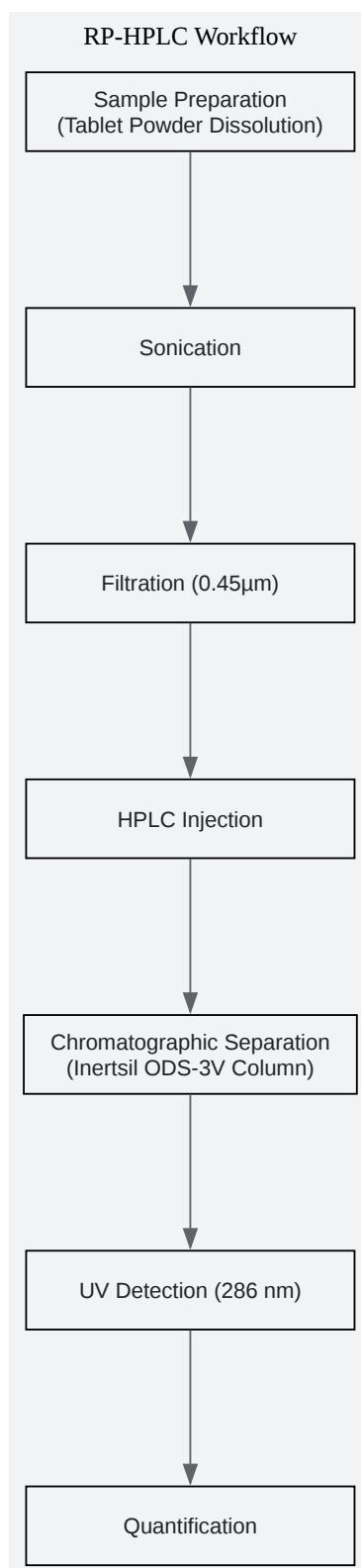
This section details the methodologies for the key experiments cited in this guide.

RP-HPLC Method for Solid Dosage Form

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of water and acetonitrile (50:50 v/v).
- Detection: UV detection at 286 nm.
- Sample Preparation: Tablet powder equivalent to a specific amount of Ivabradine HCl is dissolved in the mobile phase, sonicated, and filtered through a 0.45 μ m filter.[2]

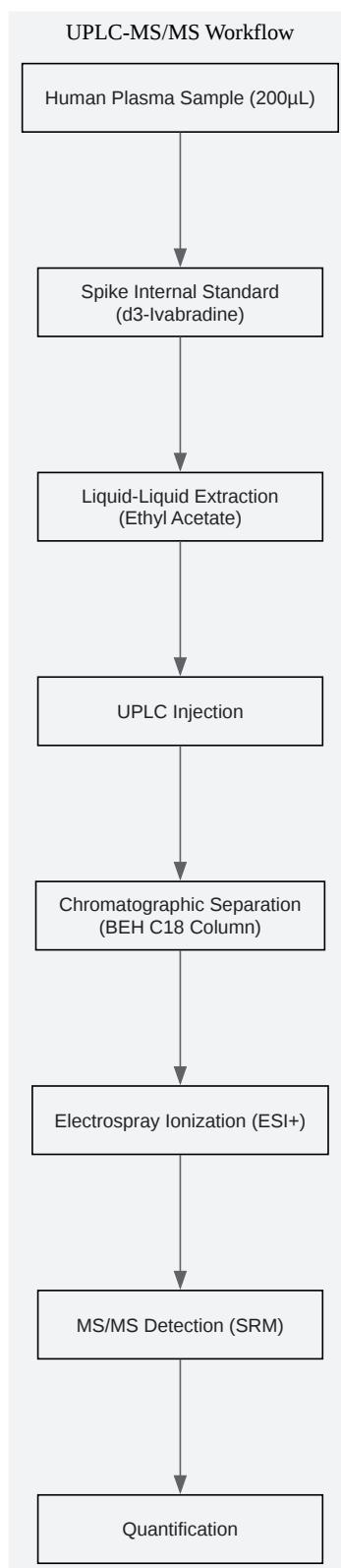
UPLC-MS/MS Method for Human Plasma

- Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer.
- Column: BEH C18 (50 mm long).
- Mobile Phase: Gradient elution with a mixture of water and methanol, each containing 2mM ammonium acetate.
- Sample Preparation: 200 μ L of human plasma undergoes a single liquid-liquid extraction step with ethyl acetate. Deuterium-labeled Ivabradine (d3-ivabradine) is used as an internal standard.[10]
- Detection: Mass spectrometer operated in positive electrospray ionization (ESI+) mode, with quantification in the selected-reaction monitoring (SRM) mode.[10]

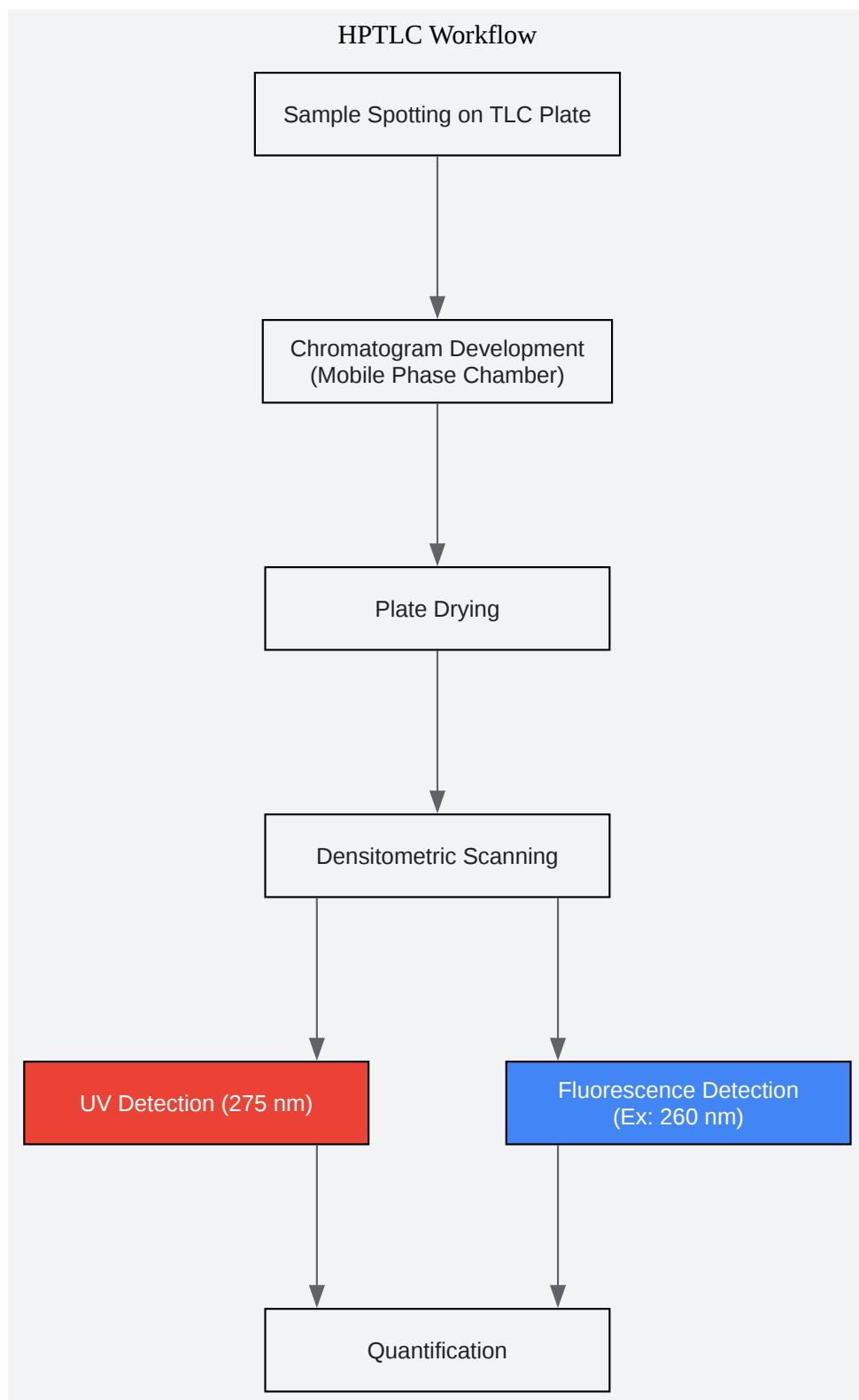

HPTLC Method with UV and Fluorescence Detection

- Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner capable of UV absorbance and fluorescence detection.
- Stationary Phase: TLC silica 60 F254 plates for UV absorbance and non-fluorescent TLC silica gel 60 plates for fluorescence mode.
- Mobile Phase: Chloroform: methanol: formic acid: ammonia (8.5:1.5:0.2:0.1, v/v/v/v).[14]

- Detection:
 - UV Absorbance Mode: Densitometric analysis at 275 nm.[14]
 - Fluorescence Mode: Excitation at 260 nm with an optical filter K320.[14]


Visualized Workflows

The following diagrams illustrate the experimental workflows for the described Ivabradine quantification assays.


[Click to download full resolution via product page](#)

Caption: RP-HPLC workflow for Ivabradine quantification in solid dosage forms.

[Click to download full resolution via product page](#)

Caption: UPLC-MS/MS workflow for Ivabradine quantification in human plasma.

[Click to download full resolution via product page](#)

Caption: HPTLC workflow for Ivabradine quantification with dual detection modes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. impactfactor.org [impactfactor.org]
- 9. thebioscan.com [thebioscan.com]
- 10. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inter-laboratory Validation of Ivabradine Quantification Assays: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602484#inter-laboratory-validation-of-ivabradine-quantification-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com